benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate
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Overview
Description
Benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thieno[3,2-e]pyridines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{1{3-AMINO-N-(4-NITROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2 ...[{{{CITATION{{{_2{3-AMINO-N- (4-PHENYL-1,3-THIAZOL-2-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA ...](https://www.sigmaaldrich.com/US/en/product/aldrich/l225282).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications are being explored, particularly in the context of drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of innovative products.
Mechanism of Action
The mechanism by which benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide[_{{{CITATION{{{1{3-AMINO-N-(4-NITROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2 ...[{{{CITATION{{{_2{3-AMINO-N- (4-PHENYL-1,3-THIAZOL-2-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA ...](https://www.sigmaaldrich.com/US/en/product/aldrich/l225282)
Uniqueness: . Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.
Properties
IUPAC Name |
benzyl 6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-17-15-11-14-9-5-2-6-10-16(14)22-19(15)25-18(17)20(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPGRBNYJCYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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